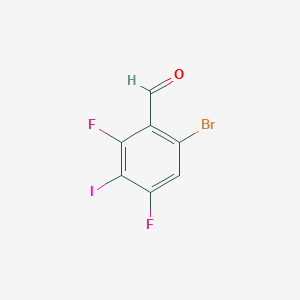

6-Bromo-2,4-difluoro-3-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-difluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJIZRRSGRNUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformations Involving the Aldehyde Moiety

Nucleophilic Additions and Condensation Reactions: The aldehyde group (-CHO) is an electrophilic center susceptible to attack by nucleophiles. The strong electron-withdrawing effects of the two fluorine, one bromine, and one iodine atoms on the aromatic ring would significantly increase the partial positive charge on the carbonyl carbon. This electronic effect would render the aldehyde group highly reactive towards nucleophilic addition and condensation reactions (e.g., with amines to form imines, or with organometallic reagents). pressbooks.publibretexts.orglibretexts.org

Selective Reductions and Oxidations: The aldehyde can be selectively reduced to a primary alcohol (benzyl alcohol derivative) using mild reducing agents like sodium borohydride. mdpi.com Such conditions are generally compatible with aryl halides. Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. nih.govasm.org Careful selection of reagents would be necessary to avoid side reactions involving the halogen substituents.

Chemical Reactivity at the Halogenated Aromatic Core

Nucleophilic Aromatic Substitution (SNAr) Reactions: The benzene (B151609) ring is activated towards SNAr by the presence of the electron-withdrawing fluorine atoms. nih.gov Typically, a fluorine atom would be displaced by a strong nucleophile. The regiochemical outcome would depend on the precise reaction conditions and the nature of the attacking nucleophile, with substitution often occurring at the position para to the most activating group. researchgate.net

Diverse Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi): The aromatic core possesses two different carbon-halogen bonds suitable for cross-coupling: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the reactivity of these bonds follows the general trend: C–I > C–Br >> C–Cl. researchgate.netwikipedia.org This difference allows for site-selective functionalization. The C-I bond at position 3 would be expected to react preferentially under standard Suzuki, Sonogashira, or Negishi coupling conditions, leaving the C-Br bond at position 6 intact for a subsequent, different coupling reaction under more forcing conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org

C-X Bond Functionalization and Aryl Radical Generation: The carbon-halogen bonds can serve as precursors for aryl radical generation, typically through photoredox catalysis or reaction with radical initiators. nih.govresearchgate.net Consistent with cross-coupling reactivity, the weaker C-I bond would be the more likely site for initial radical generation under controlled conditions. rsc.org

Reactivity Profiles and Derivatization Strategies of 6 Bromo 2,4 Difluoro 3 Iodobenzaldehyde

Chemo- and Regioselectivity in Multi-Halogenated Aromatic Transformations

The presence of multiple halogen atoms on an aromatic ring, each with distinct electronic properties and bond strengths, allows for selective transformations at specific positions. This selectivity is governed by a combination of factors, including the inherent reactivity of the carbon-halogen bond, the nature of the reagent and catalyst, and the steric and electronic influence of neighboring substituents.

Differential Reactivity of Bromine, Iodine, and Fluorine Substituents

The reactivity of halogen substituents on an aromatic ring in various chemical transformations follows distinct trends, which can be exploited for selective derivatization.

In Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The first step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group. wikipedia.org

For 6-bromo-2,4-difluoro-3-iodobenzaldehyde, this reactivity trend implies that the C-I bond at the 3-position is the most susceptible to oxidative addition. Therefore, selective cross-coupling reactions at this position are highly favored, leaving the C-Br and C-F bonds intact. For instance, a Sonogashira coupling with a terminal alkyne would be expected to proceed selectively at the C-I bond.

| Reaction Type | Reagents | Expected Major Product | Selectivity |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Bromo-2,4-difluoro-3-arylbenzaldehyde | High for C-I |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Bromo-2,4-difluoro-3-(alkynyl)benzaldehyde | High for C-I |

| Heck Reaction | Alkene, Pd catalyst, base | 6-Bromo-2,4-difluoro-3-(alkenyl)benzaldehyde | High for C-I |

In Nucleophilic Aromatic Substitution (SNAr) Reactions:

Nucleophilic aromatic substitution reactions proceed via a different mechanism, typically an addition-elimination pathway involving a Meisenheimer complex intermediate. In this case, the reactivity of the halogens as leaving groups is reversed compared to cross-coupling reactions, with the general trend being: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

In this compound, the fluorine atoms at the 2- and 4-positions are the most likely sites for nucleophilic attack, especially given the activating effect of the electron-withdrawing aldehyde group. The fluorine at the 2-position, being ortho to the aldehyde, is particularly activated.

| Nucleophile | Reaction Conditions | Expected Major Product | Selectivity |

| Sodium methoxide | Heat | 6-Bromo-4-fluoro-3-iodo-2-methoxybenzaldehyde | High for C-F (ortho) |

| Pyrrolidine | Heat | 6-Bromo-4-fluoro-3-iodo-2-(pyrrolidin-1-yl)benzaldehyde | High for C-F (ortho) |

Steric and Electronic Control in Reaction Pathways

Beyond the inherent reactivity of the halogens, the steric and electronic environment of the molecule plays a crucial role in dictating the outcome of chemical transformations.

Steric Effects:

The bulky iodine atom at the 3-position and the bromine atom at the 6-position exert significant steric hindrance on the adjacent positions. This steric crowding can influence the regioselectivity of reactions. For instance, in a directed ortho-metalation reaction, where a directing group guides a strong base to deprotonate an adjacent position, the presence of bulky ortho substituents can hinder this process. The aldehyde group in this compound can act as a directing group. However, the iodine at the 3-position and the bromine at the 6-position would sterically disfavor deprotonation at the 2- and 5-positions, respectively.

Electronic Effects:

The electronic nature of the substituents significantly influences the reactivity of the aromatic ring. The fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The aldehyde group is also a strong electron-withdrawing group, further enhancing the ring's electrophilicity, particularly at the ortho and para positions.

In cross-coupling reactions, the electron-withdrawing nature of the fluorine atoms and the aldehyde group can influence the rate of oxidative addition. While the C-I bond is inherently the most reactive, the electronic environment can modulate this reactivity.

The interplay of these steric and electronic factors allows for a high degree of control over the derivatization of this compound. By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize each of the halogenated positions, making this molecule a versatile building block for the synthesis of complex and highly substituted aromatic compounds.

Applications of 6 Bromo 2,4 Difluoro 3 Iodobenzaldehyde in Complex Molecule Synthesis

A Strategic Intermediate in the Formation of Pharmaceutical Building Blocks

The multifaceted reactivity of 6-Bromo-2,4-difluoro-3-iodobenzaldehyde makes it a valuable precursor in the synthesis of novel pharmaceutical agents. The presence of multiple halogen atoms allows for selective and sequential reactions, enabling the construction of complex molecular frameworks that are of significant interest in medicinal chemistry.

A Gateway to Novel Biologically Active Scaffolds

The unique arrangement of substituents on the benzaldehyde (B42025) ring serves as a template for the generation of diverse and novel molecular scaffolds. Medicinal chemists can exploit the differential reactivity of the bromo and iodo groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of molecular fragments. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger, more complex structures. This strategic approach allows for the systematic exploration of chemical space and the development of new compounds with potential therapeutic applications.

Facilitating the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and this compound has proven to be a useful starting material for their synthesis. Of particular note is its application in the construction of quinazoline (B50416) derivatives. Quinazolines are a class of bicyclic heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The synthesis of quinazolines from this benzaldehyde derivative typically involves a multi-step sequence. The aldehyde group can undergo condensation with an appropriate amine to form an imine, which can then be cyclized to form the quinazoline ring. The bromo and iodo substituents can be retained for further functionalization or can be strategically manipulated during the synthetic sequence to achieve the desired substitution pattern on the final quinazoline product.

Contributions to the Development of Modern Agrochemicals

The structural motifs accessible from this compound are also relevant in the field of agrochemicals. The precise placement of halogen atoms on an aromatic ring is a common feature in many active agrochemical ingredients, as it can significantly influence their biological activity, metabolic stability, and environmental persistence.

An Intermediate in the Synthesis of Herbicidal Compounds

Research in the agrochemical sector has identified certain halogenated aromatic compounds as key components of effective herbicides. While specific examples directly utilizing this compound in commercially available herbicides are not extensively documented in publicly available literature, its structural features are consistent with those of precursors used in the synthesis of herbicidal molecules. The combination of fluorine, bromine, and iodine on a single aromatic ring provides a unique electronic and steric environment that can be exploited to design new herbicides with improved efficacy and selectivity.

A Building Block for Innovations in Materials Chemistry

The utility of this compound extends beyond the life sciences into the realm of materials science. The compound's rigid aromatic core and multiple polarizable halogen atoms make it an attractive building block for the synthesis of advanced materials with tailored electronic and optical properties.

A Precursor for Electronic Materials and Liquid Crystalline Systems

The development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design and synthesis of molecules with specific electronic properties. The electron-deficient nature of the difluorinated benzene (B151609) ring in this compound can be harnessed to create materials with desirable electron-transporting characteristics.

Furthermore, the rod-like shape and anisotropic polarizability of molecules derived from this benzaldehyde make it a potential precursor for the synthesis of liquid crystals. By extending the molecular structure through reactions at the aldehyde and halogen positions, it is possible to create molecules that exhibit mesophases, which are essential for applications in display technologies. While the direct application of this specific compound in commercial electronic devices is not widely reported, its structural attributes align with the design principles for high-performance organic materials.

Precursor for Polycyclic Heteroaromatic Compounds and Nanographenes

The strategic placement of multiple, differentially reactive halogen substituents on a benzaldehyde framework makes this compound a potentially valuable, yet currently underexplored, building block for the synthesis of complex polycyclic heteroaromatic compounds and nanographenes. The distinct reactivity of the iodo, bromo, and fluoro groups, combined with the synthetic handle of the aldehyde functionality, offers a programmable approach to constructing extended aromatic systems through sequential, site-selective cross-coupling and annulation reactions.

While specific, documented syntheses of polycyclic heteroaromatic compounds or nanographenes commencing directly from this compound are not extensively reported in peer-reviewed literature, its utility can be inferred from established synthetic methodologies. The presence of both bromine and iodine atoms allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond under these conditions, enabling stepwise functionalization.

For instance, a plausible synthetic route could involve an initial Sonogashira coupling at the iodine position to introduce an alkynyl substituent. The aldehyde group could then be utilized in a subsequent cyclization or condensation reaction to form a new ring system. Finally, the less reactive bromo substituent could be engaged in a Suzuki coupling to append another aromatic unit, followed by an intramolecular cyclodehydrogenation (a Scholl-type reaction) to planarize the system and form a nanographene structure. The fluorine atoms would remain as functional decorations on the final polycyclic aromatic core, potentially influencing its electronic properties and solubility.

The table below outlines a hypothetical reaction sequence to illustrate the potential of this compound as a precursor.

Table 1: Hypothetical Reaction Sequence for Polycyclic Aromatic Hydrocarbon Synthesis

| Step | Reaction Type | Reactant | Product | Purpose |

| 1 | Sonogashira Coupling | This compound | 6-Bromo-2,4-difluoro-3-(alkynyl)benzaldehyde | Introduction of a carbon-carbon triple bond for subsequent cyclization. |

| 2 | Annulation/Cyclization | 6-Bromo-2,4-difluoro-3-(alkynyl)benzaldehyde | Fused Polycyclic Intermediate | Formation of a new aromatic or heteroaromatic ring. |

| 3 | Suzuki Coupling | Fused Polycyclic Intermediate | Arylated Polycyclic Compound | Addition of another aromatic moiety to extend the π-system. |

| 4 | Cyclodehydrogenation (e.g., Scholl Reaction) | Arylated Polycyclic Compound | Nanographene/Polycyclic Heteroaromatic Compound | Planarization and final aromatization to yield the target molecule. |

Detailed research into the selective functionalization of this compound is required to fully realize its potential in the bottom-up synthesis of precisely structured nanographenes and complex polycyclic heteroaromatic compounds for materials science applications.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2,4 Difluoro 3 Iodobenzaldehyde

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 6-Bromo-2,4-difluoro-3-iodobenzaldehyde. These methods allow for a detailed examination of the electron distribution, molecular orbitals, and the forces that dictate the molecule's behavior.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles.

Commonly employed functionals for such studies include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and long-range corrected functionals such as ωB97X-D, which are particularly adept at describing non-covalent interactions. These are typically paired with Pople-style basis sets, for instance, 6-311++G(d,p), or Dunning's correlation-consistent basis sets to ensure a comprehensive description of the electronic structure.

Illustrative Data Table of Predicted Ground State Properties (Based on Analogous Compounds)

| Property | Predicted Value |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |

Note: The values in this table are illustrative and based on DFT calculations of similarly substituted benzaldehydes. Specific values for this compound would require dedicated computational studies.

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which is invaluable for the characterization of novel compounds. For this compound, DFT can be used to predict its vibrational (infrared and Raman) spectra and, crucially, its nuclear magnetic resonance (NMR) chemical shifts.

The calculation of vibrational frequencies can aid in the assignment of experimental spectra, providing insights into the molecule's vibrational modes. More commonly, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is employed to predict ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net The accuracy of these predictions is often high enough to assist in structural elucidation and to distinguish between potential isomers. rsc.orgnih.gov The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of the substituent effects within the molecule.

Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 185 - 195 |

| C-Br | 110 - 120 |

| C-I | 90 - 100 |

| C-F | 150 - 165 (with C-F coupling) |

| Aromatic C-H | 115 - 130 |

Note: This table presents a hypothetical range of ¹³C NMR chemical shifts for this compound, based on general trends observed in halogenated benzaldehydes. Actual experimental values may vary.

Mechanistic Insights into Organic Transformations Involving the Compound

Computational chemistry offers a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the elucidation of mechanisms that are often difficult to probe experimentally. For a polyhalogenated aromatic aldehyde, nucleophilic aromatic substitution (SNAr) is a key reaction class where theoretical studies can provide profound insights. chemrxiv.org

By mapping the potential energy surface of a reaction, computational methods can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For SNAr reactions involving this compound, DFT calculations can be used to model the approach of a nucleophile to the aromatic ring and the subsequent departure of a halide leaving group. researchgate.net This analysis can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable Meisenheimer complex intermediate. researchgate.net

The presence of multiple potential leaving groups (Br, F, and I) on the aromatic ring of this compound raises important questions about regioselectivity in nucleophilic substitution reactions. Computational models can help predict which halogen is most likely to be displaced. This is often achieved by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, as nucleophilic attack is generally favored at the site where the LUMO has the largest coefficient. Additionally, calculating the activation energies for substitution at each possible position provides a quantitative measure of the kinetic favorability of each pathway.

Stereoselectivity, while less of a factor in substitutions on an achiral aromatic ring, can become important in subsequent reactions of the aldehyde group or if the molecule is part of a larger, chiral system. Computational studies can model the approach of reagents to the carbonyl group, helping to predict the stereochemical outcome of reactions such as reductions or additions.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene (B151609) ring itself is planar, the orientation of the aldehyde group relative to the ring and the potential for minor out-of-plane distortions of the substituents are important aspects of the molecule's structure.

Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies. For ortho-substituted benzaldehydes, the orientation of the aldehyde group can be influenced by steric and electronic interactions with the adjacent substituents. ias.ac.in In the case of this compound, the bulky bromine atom at the 6-position is likely to have a significant impact on the preferred conformation of the aldehyde group.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of this compound in a solvent, MD can provide insights into its conformational flexibility, solvation, and intermolecular interactions. rsc.org This can be particularly useful for understanding how the molecule behaves in a realistic chemical environment, such as during a chemical reaction or in a biological system.

Exploration of Conformational Landscapes in Halogenated Benzaldehydes

The conformational landscape of a molecule describes the accessible three-dimensional arrangements of its atoms, which can influence its physical and chemical properties. For halogenated benzaldehydes, the orientation of the aldehyde group relative to the benzene ring is a key conformational feature. While specific computational studies on this compound are not extensively available in public literature, general principles derived from studies on similar polysubstituted benzaldehydes can be applied.

The primary rotational barrier to consider is the torsion angle of the C-CHO bond. The planarity of the benzaldehyde (B42025) moiety is often favored to maximize π-conjugation between the aromatic ring and the carbonyl group. However, steric hindrance from bulky ortho-substituents can force the aldehyde group out of the plane of the ring. In the case of this compound, the bromine atom at the 6-position (ortho to the aldehyde) is expected to exert a significant steric effect.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.0 | Planar, O syn to Br |

| 90° | 5.2 | Perpendicular, transition state |

| 180° | 1.5 | Planar, O anti to Br |

Note: This data is illustrative and based on general principles for sterically hindered benzaldehydes. Actual values would require specific quantum chemical calculations.

The data in the hypothetical table suggests that while a planar conformation is energetically favorable, a significant energy barrier may exist for rotation around the C-C bond. The presence of multiple bulky halogen atoms (Bromo and Iodo) adjacent to each other and to the other substituents further complicates the conformational analysis, potentially leading to a twisted minimum energy structure.

Theoretical Studies on Intermolecular Interactions

The supramolecular assembly and crystal packing of this compound are dictated by a variety of intermolecular interactions. Theoretical studies on analogous halogenated molecules have highlighted the importance of several types of non-covalent bonds. rsc.orgrsc.org

Halogen Bonding: The presence of iodine and bromine atoms in the molecule makes it a prime candidate for forming halogen bonds (X···A), where X is the halogen atom acting as a Lewis acid and A is a Lewis base (e.g., the oxygen of the aldehyde group). The electrophilic region on the halogen atom, known as the σ-hole, can interact favorably with nucleophilic regions of adjacent molecules. The iodine atom, being the most polarizable, is expected to be the strongest halogen bond donor.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C–H···O hydrogen bonds involving the aldehydic proton and the aromatic C-H groups can play a significant role in the crystal packing. rsc.org The fluorine atoms, with their high electronegativity, can also act as weak hydrogen bond acceptors.

Other Interactions: London dispersion forces will be significant due to the presence of the heavy bromine and iodine atoms. Dipole-dipole interactions arising from the polar C=O and C-X bonds will also contribute to the lattice energy.

Table 2: Calculated Intermolecular Interaction Energies for a Dimer of a Model Halogenated Benzaldehyde

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| I···O Halogen Bond | 2.95 | -4.5 |

| Br···O Halogen Bond | 3.10 | -2.8 |

| C-H···O Hydrogen Bond | 2.45 | -1.2 |

| π-π Stacking | 3.50 | -2.5 |

Note: This data is illustrative and based on typical values found for similar interactions in other halogenated aromatic compounds. The actual energies are highly dependent on the specific geometry of the interaction.

Advanced Characterization Methodologies for 6 Bromo 2,4 Difluoro 3 Iodobenzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 6-Bromo-2,4-difluoro-3-iodobenzaldehyde. Unlike standard mass spectrometry, HRMS provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental composition for a measured mass.

For a compound like this compound, HRMS is crucial for confirming its molecular formula, C₇H₂BrF₂IO. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) further aids in the identification. The accurate mass measurement distinguishes the target compound from other potential isomers or impurities that may have the same nominal mass. This technique is particularly valuable in synthetic chemistry to verify the successful formation of the desired product and to identify any byproducts. Gas chromatography coupled with high-resolution quadrupole time-of-flight mass spectrometry (GC-QTOF MS) is one such method that provides accurate mass data, effectively avoiding interferences from the sample matrix. nih.gov

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₂IO |

| Nominal Mass | 362 g/mol |

| Monoisotopic Mass | 361.8244 u |

Note: The table presents calculated theoretical values. Experimental HRMS data would be used to confirm these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the full characterization of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum for this compound is expected to be relatively simple, showing two distinct signals. One signal corresponds to the aldehyde proton (-CHO), which would appear significantly downfield (typically δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The second signal corresponds to the single aromatic proton (H-5). Its chemical shift would be influenced by the surrounding halogen substituents, and it would likely appear as a triplet or doublet of doublets due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. docbrown.info The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (typically δ 185-195 ppm). docbrown.inforesearchgate.net The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Br, F, I, CHO). The carbon atoms directly bonded to the electronegative fluorine atoms will exhibit large one-bond ¹³C-¹⁹F coupling constants. rsc.org The heavy atom effect of bromine and iodine also influences the chemical shifts of the carbons to which they are attached. rsc.org

¹⁹F NMR Spectroscopy : As fluorine-19 is a 100% naturally abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.govwikipedia.org The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at C-2 and C-4. The chemical shifts for fluorine on an aromatic ring typically appear between -100 ppm and -200 ppm. azom.com The spectrum would also reveal coupling between the two fluorine atoms (³JFF) and coupling between each fluorine and the aromatic proton (⁴JHF and ³JHF), providing crucial information for assigning their positions on the benzene (B151609) ring. scilit.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H NMR | ||

| CHO | ~10.3 | Singlet (s) or small coupling to F |

| Ar-H | ~7.5 - 8.0 | Triplet (t) or Doublet of Doublets (dd) |

| ¹³C NMR | ||

| C HO | ~190 | |

| C -I | ~90-100 | |

| C -Br | ~110-120 | |

| C -H | ~130-140 | |

| C -CHO | ~135-145 | |

| C -F | ~155-165 | Large ¹JCF coupling |

| C -F | ~160-170 | Large ¹JCF coupling |

| ¹⁹F NMR | ||

| Ar-F | -100 to -130 | Doublet (d) or Doublet of Doublets (dd) |

Note: These are estimated values based on typical ranges for similar functional groups and substituted aromatic systems. Actual values may vary.

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the signals observed in 1D spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would primarily be used to confirm any long-range coupling between the aldehyde proton and the aromatic proton, although such couplings are often very small or non-existent.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would show a clear correlation peak between the aromatic proton signal in the ¹H spectrum and its corresponding carbon signal in the ¹³C spectrum, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical 2D experiment for this structure. It reveals long-range (typically 2-3 bond) couplings between protons and carbons. Expected correlations would include:

The aldehyde proton to the C-1, C-2, and C-6 carbons.

The aromatic proton (H-5) to the C-1, C-3, C-4, and C-6 carbons. These correlations would definitively establish the substitution pattern on the aromatic ring, confirming the relative positions of the aldehyde, bromo, fluoro, and iodo groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating the target compound from starting materials, reagents, and byproducts, as well as for assessing its final purity.

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase : A C18 (octadecylsilyl) column is a common choice for separating moderately polar organic molecules.

Mobile Phase : A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective.

Detection : A UV detector would be highly suitable, as the aromatic ring and carbonyl group constitute a strong chromophore that absorbs UV light. The retention time of the compound is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment (e.g., ≥98%).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. nih.gov

Separation : A sample of this compound would be vaporized in a heated inlet and separated on a capillary column (e.g., with a nonpolar or medium-polarity stationary phase). researchgate.net The retention time is used to identify the compound.

Detection : As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. This spectrum serves as a chemical fingerprint, showing the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure. GC-MS is highly effective for detecting and identifying even trace levels of volatile impurities, making it an excellent method for purity analysis. researchgate.net For halogenated compounds specifically, a halogen-specific detector (XSD) can also be used for increased selectivity. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. These methods probe the quantized vibrational energy levels of molecular bonds. By absorbing light at specific frequencies corresponding to these vibrations, molecules produce a unique spectral fingerprint.

For this compound, the spectrum is expected to exhibit characteristic bands corresponding to its primary components: the aldehyde group, the substituted aromatic ring, and the carbon-halogen bonds.

Key Vibrational Modes:

Aldehyde Group (CHO): The aldehyde functional group gives rise to two distinct and highly diagnostic vibrations. The C=O stretching vibration is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band. For aromatic aldehydes, this band is generally found around 1705 cm⁻¹. pressbooks.pub The aldehydic C-H stretch is also characteristic, often appearing as a pair of bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.pub The lower frequency band is particularly useful for identification. pressbooks.pub

Aromatic Ring: The benzene ring displays a series of characteristic vibrations. These include C=C stretching modes in the 1450-1600 cm⁻¹ region and aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. ias.ac.in The substitution pattern on the ring influences the exact position and intensity of these bands.

Carbon-Halogen Bonds: The vibrations of the carbon-halogen bonds (C-F, C-Br, and C-I) are also key features. These bonds produce strong stretching bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The position of the C-X stretching peak is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Therefore, the C-F stretch is expected at the highest frequency, followed by C-Br, and then C-I at the lowest frequency.

The electronic effects of the electron-withdrawing halogen substituents on the aromatic ring are expected to influence the carbonyl stretching frequency. Conjugation of the aldehyde with the aromatic ring typically lowers the C=O absorption frequency compared to saturated aldehydes. pressbooks.pub

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C=O Stretch | ~1705 | Strong |

| Aldehyde | C-H Stretch | ~2730 and ~2820 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Carbon-Fluorine | C-F Stretch | 1250 - 1000 | Strong |

| Carbon-Bromine | C-Br Stretch | 680 - 515 | Medium to Strong |

| Carbon-Iodine | C-I Stretch | 610 - 485 | Medium to Strong |

Note: The values in this table are predictive and based on characteristic frequencies for similar functional groups and compounds. Actual experimental values may vary.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Conformational Preferences

Rotational spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase. It provides extraordinarily precise information about the moments of inertia of a molecule, from which its three-dimensional structure, including bond lengths and angles, can be determined with high accuracy.

For a molecule like this compound, a key area of investigation is its conformational landscape. The molecule is not rigid; rotation can occur around the single bond connecting the aldehyde group to the aromatic ring. This rotation gives rise to different spatial arrangements, or conformers. Due to the substitution pattern, two primary planar conformers are expected: an anti-conformer and a syn-conformer. These labels describe the orientation of the aldehyde's oxygen atom relative to the ortho-substituents (in this case, the bromine at position 6 and the iodine at position 3).

Studies on related molecules, such as various difluorobenzaldehydes, have successfully used rotational spectroscopy to identify and characterize multiple conformers coexisting in the gas phase. acs.orgnih.gov These studies reveal that even when one conformer is significantly higher in energy due to steric hindrance, it can often be observed experimentally. acs.orgnih.gov

By analyzing the rotational spectra, researchers can:

Assign Spectra to Specific Conformers: Each conformer has a unique set of rotational constants (A, B, and C) derived from its distinct moments of inertia. This allows for the unambiguous identification of each form.

Determine Precise Molecular Structures: Through the analysis of the spectra of different isotopic species (isotopologues, such as those containing ¹³C in natural abundance), a complete and highly accurate molecular geometry (rₛ or rₑ structure) can be derived for each conformer. acs.orgnih.gov

Measure Relative Energies: The relative intensities of the spectral lines corresponding to the different conformers can be used to determine their relative populations in the gas phase and, consequently, the energy difference between them. acs.org

Quantify Dipole Moments: The Stark effect in rotational spectroscopy allows for the precise measurement of the molecule's electric dipole moment components (μₐ, μₑ, μₑ), providing insight into the charge distribution within each conformer.

Anticipated Structural Parameters from Rotational Spectroscopy

| Parameter | Description | Expected Information for this compound |

| Rotational Constants (A, B, C) | Related to the principal moments of inertia of the molecule. | A distinct set of constants would be determined for the syn and anti conformers, confirming their existence and providing initial geometric information. |

| Conformational Energy Difference (ΔE) | The difference in energy between the stable conformers. | A quantitative value for the energy difference between the syn and anti forms would be established. |

| Molecular Structure (Bond Lengths/Angles) | Precise determination of the geometric arrangement of atoms. | High-accuracy bond lengths (e.g., C-Br, C-I, C-F, C=O) and bond angles for each conformer would be determined via isotopic substitution analysis. |

| Dipole Moment Components (μₐ, μₑ) | The components of the electric dipole moment along the principal axes. | These values would reveal the magnitude and orientation of the dipole moment for each conformer, reflecting the influence of the highly electronegative substituents. |

This level of detailed structural analysis is crucial for understanding intramolecular interactions, such as steric repulsion and electrostatic forces, that dictate the preferred shapes of complex molecules.

Emerging Trends and Future Research Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methods, a trend that directly impacts the future production of compounds like 6-Bromo-2,4-difluoro-3-iodobenzaldehyde. fastercapital.com Key areas of focus in green chemistry include the use of renewable resources, the reduction of hazardous waste, and the implementation of more energy-efficient processes. rsc.org

One promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, thereby reducing the environmental impact. scielo.org.mx For instance, research into the bioreduction of aromatic aldehydes to their corresponding alcohols using plant-based extracts like Aloe vera highlights a move towards greener reagents. scielo.org.mxresearchgate.net Another approach involves the catalytic fractionation of biomass to produce aromatic aldehydes, offering a renewable feedstock alternative to petrochemical sources. rsc.org The principles of green chemistry also advocate for the use of safer solvents and reagents, and the design of reactions with high atom economy. rsc.org

Future research will likely focus on integrating these green principles into the multi-step synthesis of complex molecules. This could involve developing chemoenzymatic pathways or utilizing alternative energy sources like microwave irradiation to accelerate reactions and improve energy efficiency. scielo.org.mxresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Aldehydes

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass, lignin) fastercapital.comrsc.org |

| Reagents | Can involve hazardous and stoichiometric reagents | Biocatalysts, recyclable catalysts, less toxic reagents rsc.orgscielo.org.mx |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Energy Consumption | Can be high due to heating and pressure requirements | Use of alternative energy sources (microwaves, ultrasound), milder reaction conditions researchgate.net |

| Waste Generation | Can produce significant amounts of hazardous waste | Minimized waste through higher selectivity and atom economy thechemicalengineer.com |

Implementation of Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous manufacturing, often referred to as flow chemistry, represents a significant leap forward for the synthesis of specialty chemicals. ecolink.com This approach offers numerous advantages, including enhanced safety, improved product consistency, and greater scalability. thechemicalengineer.comrsc.org

In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. ganeshremedies.com This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which is often the case in the synthesis of polyhalogenated compounds. rsc.orgresearchgate.net The small reaction volumes at any given time in a flow system significantly mitigate the risks associated with thermal runaways. rsc.org

For a multi-step synthesis that could lead to this compound, flow chemistry allows for the integration of reaction, separation, and purification steps into a single, automated process. This not only improves efficiency but also reduces manual handling and the potential for human error. The pharmaceutical and specialty chemical industries are increasingly adopting continuous manufacturing to produce high-value products with consistent quality. cerionnano.com Future research will likely focus on developing dedicated flow chemistry routes for the synthesis and functionalization of complex halogenated aromatics.

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions that were previously considered challenging or impossible. For a molecule like this compound, with multiple, distinct halogen substituents, site-selective transformations are crucial for its use as a synthetic intermediate.

Transition-metal catalysis, particularly with palladium, has been instrumental in developing cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. thieme-connect.comacs.org Future research will likely focus on catalysts that can differentiate between the various C-X bonds (C-I, C-Br, C-F) in a polyhalogenated arene. This would allow for the sequential and site-selective functionalization of the aromatic ring. nih.gov For instance, a catalyst system could be designed to selectively couple at the more reactive C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. The development of ligands that can fine-tune the reactivity and selectivity of the metal center is a key area of ongoing research. nih.gov

Another burgeoning field is C-H functionalization, which aims to directly convert C-H bonds into new functional groups, thus avoiding the need for pre-functionalized starting materials. bohrium.com For benzaldehyde (B42025) derivatives, transient directing groups can be used to achieve ortho-C-H functionalization, such as arylation, chlorination, and bromination. acs.orgnih.gov Ruthenium-based catalysts have also shown promise in the C-H arylation of fluoroarenes. nih.govacs.org The application of such methods could provide novel pathways to synthesize or further modify complex structures like this compound.

Table 2: Emerging Catalytic Strategies for Functionalizing Polyhalogenated Aromatics

| Catalytic Strategy | Description | Potential Application for this compound |

| Site-Selective Cross-Coupling | Utilizes catalysts that can differentiate between different halogen atoms (I, Br, Cl, F) on an aromatic ring. nih.govnih.gov | Sequential functionalization at the C-I, then C-Br positions. |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds, often using a directing group to control regioselectivity. bohrium.comacs.org | Introduction of additional substituents onto the aromatic ring without prior halogenation. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles, often enabling unique transformations under mild conditions. | Novel coupling reactions or functional group interconversions. |

| Dual Catalysis | Combines two different catalytic cycles to achieve transformations that are not possible with a single catalyst. | One-pot, multi-step syntheses involving different types of bond formations. |

Expansion of Applications in Niche and Specialized Chemical Fields

While the direct applications of this compound are not yet extensively documented, its highly functionalized structure suggests significant potential as an intermediate in various specialized fields. The presence of multiple halogen atoms and an aldehyde group provides a versatile platform for further chemical modification.

In medicinal chemistry , organofluorine compounds are of great interest, as the incorporation of fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates. numberanalytics.comepa.gov The benzaldehyde moiety is also a common feature in biologically active molecules and can be used to synthesize various heterocyclic structures. sprchemical.combeilstein-journals.org This compound could serve as a building block for the synthesis of novel pharmaceuticals, particularly in areas where polyhalogenated aromatics have shown promise.

In materials science , aromatic compounds are fundamental to the development of organic electronics, polymers, and other advanced materials. fastercapital.com The unique electronic properties conferred by the fluorine and other halogen atoms could make derivatives of this compound suitable for applications in organic light-emitting diodes (OLEDs), sensors, or specialty polymers. The aldehyde group allows for its incorporation into larger molecular architectures through reactions like condensation or reductive amination. acs.org

Future research will likely involve the synthesis of derivative libraries from this compound to explore its potential in these and other niche areas. As new synthetic methods become available, the accessibility of this and similar complex molecules will increase, paving the way for their broader investigation and application.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2,4-difluoro-3-iodobenzaldehyde?

- Methodological Answer : The compound can be synthesized via electrophilic halogenation, leveraging directing effects of substituents. For example, the aldehyde group acts as an electron-withdrawing group, directing bromine/iodine to specific positions. Oxidation of benzyl alcohols (e.g., using KMnO₄) or controlled reduction of nitriles may also apply. Reaction conditions (e.g., inert atmosphere, temperature) are critical to avoid side reactions like over-oxidation .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic proton environments and substituent effects. Mass spectrometry (MS) confirms molecular weight (expected ~348.91 g/mol for C₇H₃BrF₂IO), while FT-IR verifies the aldehyde carbonyl stretch (~1700 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .

Q. What are the key reactivity pathways of this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions), while halogens (Br, I) participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s electron-withdrawing effect enhances electrophilic substitution at specific positions. Reduction with NaBH₄ yields alcohols, and oxidation forms carboxylic acids .

Q. How should this compound be handled and stored?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C due to air sensitivity. Use anhydrous solvents (e.g., dry DMF) in reactions to prevent hydrolysis. Glove boxes or Schlenk lines are recommended for moisture-sensitive steps .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Leverage directed ortho-metalation (DoM) with strong bases (e.g., LDA) to selectively deprotonate positions adjacent to halogens. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, varying catalysts (e.g., Pd for cross-couplings) can bias substitution patterns .

Q. What strategies mitigate competing side reactions during halogen exchange?

- Methodological Answer : Use Finkelstein conditions (NaI in acetone) for iodide-bromide exchange, ensuring stoichiometric control. Monitor reaction progress via TLC/GC-MS. For fluorination, silver-mediated methods (e.g., Balz-Schiemann) reduce byproducts. Solvent polarity (e.g., DMSO vs. THF) also influences pathway dominance .

Q. How do substitution patterns influence biological activity in analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies show that iodine at position 3 enhances antimicrobial activity due to increased lipophilicity, while fluorine at 2 and 4 improves metabolic stability. Compare bioactivity using MIC assays (for antimicrobials) or MTT assays (anticancer screening) .

Q. What computational tools predict reactivity in multi-halogenated benzaldehydes?

Q. How can contradictory data on physical properties (e.g., melting points) be resolved?

- Methodological Answer : Replicate measurements using DSC for melting points and HPLC for purity checks. Cross-validate with independent sources (e.g., PubChem, peer-reviewed journals). Contradictions often arise from impurities or polymorphic forms, necessitating recrystallization (e.g., using ethanol/water) .

Q. What are optimal conditions for scaling up synthesis without compromising yield?

- Methodological Answer :

Use flow chemistry to control exothermic reactions (e.g., halogenation). Optimize solvent (e.g., switch from DMF to acetonitrile for easier removal) and catalyst loading (e.g., 1 mol% Pd for cross-couplings). Pilot batches should monitor thermal stability via RC1 calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.